molecular formula C13H17N5O6 B13421490 Ganciclovir N,O-Diacetate CAS No. 298197-26-9

Ganciclovir N,O-Diacetate

Cat. No.: B13421490
CAS No.: 298197-26-9
M. Wt: 339.30 g/mol
InChI Key: FGXZIIMWFJQFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganciclovir N,O-Diacetate is a derivative of ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. This compound is a modified form of ganciclovir, designed to enhance its pharmacokinetic properties and improve its efficacy in clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ganciclovir N,O-Diacetate typically involves the acetylation of ganciclovir. The process begins with the reaction of ganciclovir with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl and amino groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ganciclovir N,O-Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of hydrolysis is ganciclovir, while oxidation and substitution reactions yield various derivatives depending on the reagents used .

Scientific Research Applications

Ganciclovir N,O-Diacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other antiviral compounds.

    Biology: Employed in studies involving viral replication and inhibition.

    Medicine: Investigated for its potential in treating CMV infections and other viral diseases.

    Industry: Utilized in the development of antiviral drugs and formulations

Mechanism of Action

Ganciclovir N,O-Diacetate exerts its effects by inhibiting viral DNA polymerase. The compound is converted to its active form, ganciclovir triphosphate, within infected cells. This active form selectively inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate, thereby preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ganciclovir N,O-Diacetate is unique due to its modified structure, which enhances its pharmacokinetic properties and potentially improves its efficacy compared to ganciclovir. Its selective inhibition of viral DNA polymerase makes it a valuable compound in antiviral therapy .

Properties

IUPAC Name

[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O6/c1-7(20)15-13-16-11-10(12(22)17-13)14-5-18(11)6-24-9(3-19)4-23-8(2)21/h5,9,19H,3-4,6H2,1-2H3,(H2,15,16,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXZIIMWFJQFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CO)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298197-26-9
Record name 2-[[2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl]methoxy]-3-hydroxypropyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB2WWP3ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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